N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The thiazole ring is connected via an ethyl linker to a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-18(29-20(26-13)14-6-8-17(28-2)9-7-14)10-11-25-19(27)15-4-3-5-16(12-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIMDTUNPWPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, depending on their specific targets. These can include pathways involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more.
Result of Action
Based on similar compounds, the effects could range from inhibition of viral replication, reduction of inflammation, inhibition of cancer cell growth, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular activity, regulation of glucose metabolism, inhibition of malarial parasite life cycle, to inhibition of cholinesterase activity.
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other thiazole derivatives, it may interact with various enzymes, proteins, and biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or π-π stacking.
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a trifluoromethyl group, suggest various biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 393.44 g/mol. The presence of the methoxyphenyl group and the trifluoromethyl moiety enhances its lipophilicity, potentially increasing its bioavailability.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and sulfonamide groups exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | TBD (To Be Determined) | TBD |
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. For example, compounds with similar structures have shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study : In a study examining thiazole derivatives, one analog demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, suggesting significant antiproliferative effects. Further molecular docking studies indicated strong binding affinity to target proteins involved in cell cycle regulation .
Toxicity and Safety Profile
The safety profile of this compound remains largely unexplored. However, related compounds have been evaluated for cytotoxicity against human cell lines. For instance, certain thiazole derivatives were found to be non-toxic at concentrations up to 100 µM in HEK-293 cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide have been tested against both Gram-positive and Gram-negative bacteria. Studies have demonstrated their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
Anticancer Activity
The compound's structural motifs suggest potential anticancer applications. Similar thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain thiazole-based compounds can induce apoptosis in breast cancer cell lines (MCF7), highlighting their potential as anticancer agents .
Anti-inflammatory Effects
Compounds with similar thiazole structures are known to exhibit anti-inflammatory properties. These effects may be attributed to their ability to modulate inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives revealed that certain compounds exhibited significant antibacterial activity at low concentrations (1 µg/mL). The evaluation was performed using the cup plate method against Escherichia coli and Staphylococcus aureus . The results indicated that derivatives similar to this compound could serve as effective antimicrobial agents.
Study 2: Anticancer Properties
In another investigation focused on thiazole derivatives, several compounds were synthesized and tested for their anticancer activity against MCF7 cells using the Sulforhodamine B assay. The findings suggested that specific structural modifications could enhance the anticancer efficacy of these compounds . This underscores the potential role of this compound in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares structural motifs with several benzamide-thiazole hybrids. Key comparisons include:
Notes:
- Target vs. Analog 1 : Replacement of the 3-methyl group in Analog 1 with a 3-trifluoromethyl group increases molecular weight by ~100 g/mol and introduces strong electron-withdrawing effects, likely enhancing metabolic stability and altering lipophilicity.
- Target vs.
Physical and Spectral Properties
- The trifluoromethyl group in the target may increase crystallinity, suggesting a higher melting point.
- IR Spectroscopy : Benzamide carbonyl stretches in analogs range from 1605–1719 cm⁻¹. The target’s trifluoromethyl group may shift the C=O stretch slightly higher (e.g., 1680–1700 cm⁻¹) due to inductive effects .
- NMR Data :
- Thiazole protons : Analogs with 4-methyl thiazoles (e.g., Analog 1) show singlet peaks for CH₃ at δ 2.49–2.63 ppm in DMSO-d₆ .
- Aromatic protons : Substituents like 4-methoxyphenyl (δ 7.36–7.72 ppm) and trifluoromethyl (δ 8.0–8.4 ppm) alter chemical shifts due to electron-donating/withdrawing effects .
Research Findings and Trends
- Substituent Impact: Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzamide enhance thermal stability and resistance to enzymatic degradation compared to electron-donating groups (e.g., -OCH₃) .
- Synthetic Efficiency : Hantzsch cyclization () yields thiazole derivatives in high yields (70–95%), but trifluoromethyl incorporation may require specialized reagents (e.g., trifluoromethylation agents) .
- Spectroscopic Consistency : NMR and IR data across analogs validate structural assignments, with deviations <0.1 ppm for protons and <10 cm⁻¹ for carbonyl stretches .
Data Tables
Table 1: Key Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
